molecular formula C18H14F2N4O2 B4371969 N~4~,N~5~-BIS(3-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

N~4~,N~5~-BIS(3-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Cat. No.: B4371969
M. Wt: 356.3 g/mol
InChI Key: RJCRYPSNDUUUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(3-fluorophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a synthetic organic compound characterized by its unique structure, which includes two 3-fluorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-fluorophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the reaction of 3-fluoroaniline with 1-methyl-1H-pyrazole-4,5-dicarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for N,N’-bis(3-fluorophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-fluorophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amine derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols

Scientific Research Applications

N,N’-bis(3-fluorophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(3-fluorophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide
  • N,N’-bis(3-bromophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide
  • N,N’-bis(3-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide

Uniqueness

N,N’-bis(3-fluorophenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to the presence of fluorine atoms on the phenyl rings. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound potentially more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

3-N,4-N-bis(3-fluorophenyl)-2-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2/c1-24-16(18(26)23-14-7-3-5-12(20)9-14)15(10-21-24)17(25)22-13-6-2-4-11(19)8-13/h2-10H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCRYPSNDUUUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~,N~5~-BIS(3-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~,N~5~-BIS(3-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~,N~5~-BIS(3-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~,N~5~-BIS(3-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~,N~5~-BIS(3-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~,N~5~-BIS(3-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.